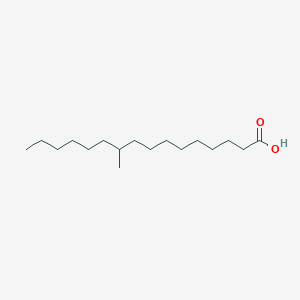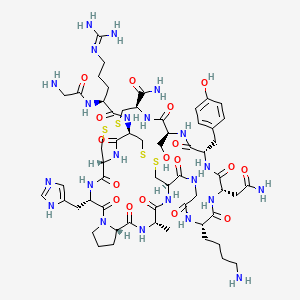
H-Gly-Arg-Cys(1)-Cys(2)-His-Pro-Ala-Cys(1)-Gly-Lys-Asn-Tyr-Ser-Cys(2)-NH2
Overview
Description
Alpha-Conotoxin M I is a peptide neurotoxin isolated from the venom of the marine cone snail, genus Conus . It consists of 10 to 30 amino acid residues and typically has one or more disulfide bonds . It exhibits exquisite pharmacological potency and selectivity for various nicotinic acetylcholine receptor subtypes . It is known to inhibit nicotinic acetylcholine receptors at nerves and muscles .
Synthesis Analysis
The chemical synthesis of alpha-Conotoxins is complicated by the possibility of three disulfide bond isomers . In order to achieve higher yields of the native isomer, it is necessary to select appropriate oxidative folding conditions . Numerous strategies to enhance their stability, including the substitution of disulfide bond with diselenide bond and N-to-C cyclization via an oligopeptide spacer, have successfully overcome these limitations .Molecular Structure Analysis
The structure of alpha-Conotoxin M I is characterized by two compact loops, defined by two disulfide bridges, which form distinct subdomains separated by a deep cleft . Two short 310-helical regions in the first loop are followed by a C-terminal beta-turn in the second . The two disulfide bridges and Ala 9 form a rigid hydrophobic core, orienting the other amino acid side chains toward the surface .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of alpha-Conotoxins include both selective and nonselective disulfide bond oxidation strategies . These strategies control the yields and formation of alpha-Conotoxin disulfide bond isomers . Additionally, methods for the production of highly stable diselenide-containing and N-to-C cyclized conotoxin analogs have been developed .Physical and Chemical Properties Analysis
Alpha-Conotoxin M I has the molecular formula C58H88N22O17S4 and a molecular weight of 1493.72 . It is a potent and selective inhibitor of mAChR and α1β1γδ nAChR, but has no effect on nicotine-stimulated dopamine release .Scientific Research Applications
Therapeutic Potential and Structural Analysis
- Alpha-conotoxins, including alpha-Conotoxin MI, target neuronal nicotinic acetylcholine receptors and have a range of potential therapeutic applications. They are valuable for examining receptor subtype selectivity, with studies focusing on their three-dimensional structures and disulfide bonds, which are crucial for biological activity (Millard, Daly, & Craik, 2004).
Stability Improvement Techniques
- Research has aimed at enhancing the stability of alpha-conotoxins like alpha-Conotoxin MI. For example, replacing cystine bridges with nonreducible dicarba linkages in alpha-Conotoxin ImI, a related conotoxin, maintains its inhibitory activity and suggests potential stability improvements for similar peptides (MacRaild et al., 2009).
Pharmacological and Binding Insights
- Alpha-conotoxins serve as selective antagonists for specific nicotinic acetylcholine receptor subtypes, making them valuable neuropharmacological probes and potential drug leads. Detailed analyses of their structures have provided insights into receptor interactions and binding mechanisms (Dutton & Craik, 2001).
Role as Neurochemical Tools
- These peptides are increasingly recognized as tools for probing receptor subclass diversity in the nervous system. They provide templates for drug design strategies aimed at creating pharmaceuticals for specific receptor subclasses (Janes, 2005).
Advanced Computational Analysis
- Recent advances in computational biology have been applied to alpha-conotoxins, enhancing the understanding of their binding mechanisms to nicotinic acetylcholine receptors. Molecular dynamics simulations and computational modeling have played a crucial role in these analyses (Yu, Craik, & Kaas, 2011).
Insights into Novel Toxins and Applications
- The discovery and analysis of novel alpha-conotoxins, like those from Conus spurius, have expanded the knowledge of toxin-receptor interactions. These findings have implications for understanding the high-affinity binding and potential therapeutic applications of these toxins (López‐Vera et al., 2007).
Optimization for Research and Therapeutic Uses
- Techniques for molecular engineering and folding optimization of alpha-conotoxins have been developed to improve their stability and potency. These advancements aid in the production of more effective nicotinic antagonists for research and potential therapeutic applications (Muttenthaler et al., 2010).
Mechanism of Action
Alpha-Conotoxins, including M I, modulate the activity of ion channels . They are potent inhibitors of nicotinic acetylcholine receptors (nAChRs), which are essential for neuronal and neuromuscular transmission . Alpha-Conotoxin M I specifically binds to neuronal alpha7-containing nAChRs in mammals .
Safety and Hazards
Future Directions
Alpha-Conotoxins, including M I, are being evaluated as drug leads to treat various neuronal disorders . They are also important research tools for studying nAChR physiology . Future research may focus on creating novel selective antagonists for discriminating among nAChRs containing α3 and α6 subunits .
Properties
IUPAC Name |
(1R,7S,10S,13S,16S,19R,24R,27S,33S,36S,43R)-43-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-7-(4-aminobutyl)-10-(2-amino-2-oxoethyl)-16-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-27-(1H-imidazol-5-ylmethyl)-36-methyl-2,5,8,11,14,17,25,28,34,37,44-undecaoxo-21,22,40,41-tetrathia-3,6,9,12,15,18,26,29,35,38,45-undecazatricyclo[22.14.7.029,33]pentatetracontane-19-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H88N22O17S4/c1-28-47(87)77-39-24-99-101-26-41(78-50(90)33(70-44(84)19-60)7-4-14-66-58(63)64)55(95)79-40(54(94)74-36(17-30-20-65-27-68-30)57(97)80-15-5-8-42(80)56(96)69-28)25-100-98-23-38(46(62)86)76-53(93)37(22-81)75-51(91)34(16-29-9-11-31(82)12-10-29)72-52(92)35(18-43(61)83)73-49(89)32(6-2-3-13-59)71-45(85)21-67-48(39)88/h9-12,20,27-28,32-42,81-82H,2-8,13-19,21-26,59-60H2,1H3,(H2,61,83)(H2,62,86)(H,65,68)(H,67,88)(H,69,96)(H,70,84)(H,71,85)(H,72,92)(H,73,89)(H,74,94)(H,75,91)(H,76,93)(H,77,87)(H,78,90)(H,79,95)(H4,63,64,66)/t28-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUYGZMUMCKQPG-JCXWEINESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC2=O)CCCCN)CC(=O)N)CC3=CC=C(C=C3)O)CO)C(=O)N)C(=O)NC(C(=O)N4CCCC4C(=O)N1)CC5=CN=CN5)NC(=O)C(CCCN=C(N)N)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC2=O)CCCCN)CC(=O)N)CC3=CC=C(C=C3)O)CO)C(=O)N)C(=O)N[C@H](C(=O)N4CCC[C@H]4C(=O)N1)CC5=CN=CN5)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H88N22O17S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1493.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88217-10-1 | |
| Record name | alpha-Conotoxin M I | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088217101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 88217-10-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(3S,6S,9S,12S,15R)-3-Benzyl-12-[(2R)-butan-2-yl]-9-[2-(4-hydroxyphenyl)ethyl]-6,7-dimethyl-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B3044244.png)
![(3S,6S,9S,12R)-3-[(2S)-butan-2-yl]-9-[(6S)-6-hydroxyoctyl]-6-[(1-methoxyindol-3-yl)methyl]-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone](/img/structure/B3044245.png)
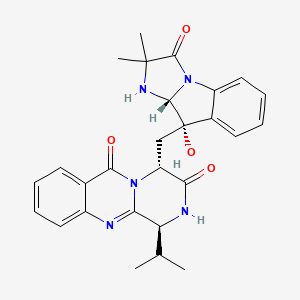


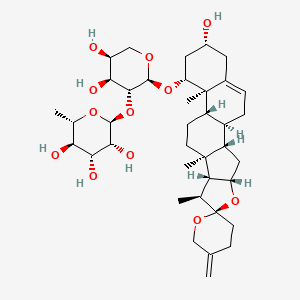


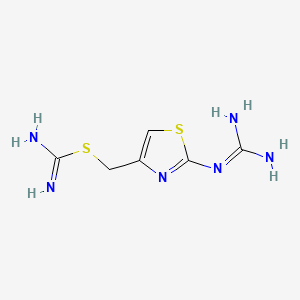
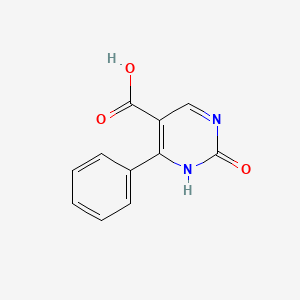
![1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methylphenyl)ethenyl]-](/img/structure/B3044261.png)
![3-[(1Z,4Z,10Z,14Z)-18-(2-Carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;copper](/img/no-structure.png)

